N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Overview
Description
N-t-Butyl Linezolid is a derivative of Linezolid, prototype of the oxazolidinone antimicrobials.
Scientific Research Applications
Antibacterial Applications
N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, as part of the oxazolidinone class, exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and Mycobacterium tuberculosis. Importantly, these strains did not exhibit cross-resistance to oxazolidinones, indicating the compound's potential in treating infections resistant to other antibiotics (Zurenko et al., 1996).
Chemical Synthesis and Stability
The chemical synthesis and stability of oxazolidinone derivatives, including N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide, have been extensively studied. For instance, research has focused on the synthesis of stable isotope-labeled variants of this compound, which is crucial for understanding its pharmacokinetics and metabolism (Lin & Weaner, 2012). Additionally, studies on polymorphism have explored different crystalline forms of the compound, which is important for its formulation and efficacy in pharmaceutical applications (Maccaroni et al., 2008).
Antibacterial Evaluation and Enhancement
Several studies have synthesized and evaluated different derivatives of oxazolidinones for enhanced antibacterial activity. These efforts aim to improve the efficacy of the compound against a wider range of bacterial strains, including those resistant to other antibiotics (Varshney et al., 2009).
Spectroscopic Studies
Spectroscopic methods, including FT-IR, Raman, ECD, and NMR, have been applied to study the structure and characteristics of oxazolidinone derivatives. These methods provide insights into the compound's molecular structure and dynamics, which are essential for understanding its interaction with biological targets (Michalska et al., 2017).
properties
IUPAC Name |
N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O4/c1-14(25)24(20(2,3)4)13-16-12-23(19(26)28-16)15-5-6-18(17(21)11-15)22-7-9-27-10-8-22/h5-6,11,16H,7-10,12-13H2,1-4H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDSXXVOXRYERA-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linezolid Impurity 12 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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